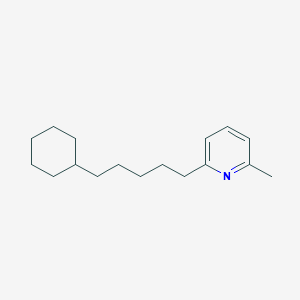

2-(5-Cyclohexylpentyl)-6-methylpyridine

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry, with nitrogen-containing rings being of particular importance. The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in this field. The introduction of substituents to the pyridine ring, such as the 5-cyclohexylpentyl and methyl groups in the target molecule, allows for the fine-tuning of its electronic and steric properties. This modulation is central to the design of novel molecules with specific functions, from pharmaceuticals to materials science. The study of 2-(5-Cyclohexylpentyl)-6-methylpyridine, therefore, falls squarely within the contemporary pursuit of creating new heterocyclic compounds with tailored properties.

Significance of Pyridine Scaffolds in Advanced Organic Synthesis and Chemical Biology

The pyridine ring is a versatile pharmacophore in medicinal chemistry, valued for its ability to engage in various biological interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov Pyridine-based drugs have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects. nih.govnih.govrsc.org In the United States, a significant number of drugs approved by the FDA contain a pyridine scaffold, highlighting its importance in drug discovery. nih.gov For instance, between 2014 and 2023, 54 drugs containing a pyridine ring were approved, with a large portion being anticancer agents. nih.gov The versatility of the pyridine nucleus has led to its inclusion in approximately 7,000 existing drug candidates. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Isoniazid | Antitubercular |

| Abiraterone | Anticancer |

| Nevirapine | Antiviral (HIV) |

| Omeprazole | Antiulcer |

This table provides examples of the diverse applications of the pyridine scaffold in medicine. nih.govresearchgate.net

Importance of Long Alkyl Chains and Cyclohexyl Moieties in Tailoring Molecular Interactions

Long Alkyl Chains: Alkyl groups are fundamental in drug design, influencing properties such as lipophilicity, metabolic stability, and binding affinity. The length of an alkyl chain can significantly impact a molecule's biological activity by affecting how it interacts with cell membranes and binding pockets of target proteins. caymanchem.com Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability and bioavailability. acs.org However, there is often an optimal chain length for maximum activity, beyond which efficacy may decrease. caymanchem.com For example, in cannabinoids, the binding affinity to cannabinoid receptors is directly correlated with the length of the alkyl side chain, with optimal activity seen between five and eight carbons. caymanchem.com

Cyclohexyl Moieties: The cyclohexyl group is a popular structural motif in drug discovery, serving as a bioisostere for other groups like t-butyl or phenyl rings. pharmablock.com Its three-dimensional nature can offer more contact points with a target protein compared to a flat aromatic ring. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexyl group can reduce the conformational entropy upon binding, potentially leading to better affinity. pharmablock.com The cyclohexyl fragment is found in numerous natural and synthetic drugs, including the immunosuppressant sirolimus and the antiviral oseltamivir (B103847) (Tamiflu). pharmablock.com

Table 2: Physicochemical Properties Influenced by Alkyl Chains and Cyclohexyl Groups

| Molecular Feature | Property Influenced | General Effect |

|---|---|---|

| Long Alkyl Chain | Lipophilicity | Increases with chain length, affecting solubility and membrane permeability. |

| Long Alkyl Chain | Binding Affinity | Can be optimized at a specific chain length for maximal target interaction. caymanchem.com |

| Long Alkyl Chain | Metabolic Stability | Can shield the molecule from enzymatic degradation, prolonging its half-life. |

| Cyclohexyl Moiety | Molecular Rigidity | Reduces conformational flexibility, potentially improving binding affinity. pharmablock.com |

| Cyclohexyl Moiety | Binding Interactions | Provides a three-dimensional structure that can enhance contact with target proteins. pharmablock.com |

This table summarizes the general effects of incorporating long alkyl chains and cyclohexyl moieties into molecular structures.

Overview of Research Gaps and Opportunities Pertaining to 2-(5-Cyclohexylpentyl)-6-methylpyridine

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 2-(5-Cyclohexylpentyl)-6-methylpyridine. There is a lack of published data on its synthesis, characterization, and biological activity. This absence of information presents a clear opportunity for novel research.

The unique combination of a pyridine scaffold, a five-carbon linker, and a terminal cyclohexyl group suggests several promising avenues for investigation:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to 2-(5-Cyclohexylpentyl)-6-methylpyridine would be the first crucial step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Pharmacological Screening: Given the prevalence of substituted pyridines in medicine, this compound could be a candidate for a wide range of biological screenings. Its lipophilic nature, conferred by the long alkyl chain and cyclohexyl group, might suggest potential applications in areas requiring good membrane penetration, such as targeting the central nervous system or acting as an antimicrobial agent.

Materials Science Applications: Pyridine derivatives can also be utilized in materials science, for example, as ligands in coordination chemistry or as components of organic electronic materials. The long alkyl chain could influence self-assembly properties, making it an interesting candidate for the development of novel materials with specific organizational structures.

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues with varying alkyl chain lengths and different substituents on the pyridine ring would allow for systematic SAR studies. This could elucidate the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

Structure

3D Structure

Properties

CAS No. |

60439-22-7 |

|---|---|

Molecular Formula |

C17H27N |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

2-(5-cyclohexylpentyl)-6-methylpyridine |

InChI |

InChI=1S/C17H27N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h8-9,14,16H,2-7,10-13H2,1H3 |

InChI Key |

PHFCENQYIGWUPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CCCCCC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Cyclohexylpentyl 6 Methylpyridine and Its Analogues

Strategies for the Formation of the 6-Methylpyridine Core

The formation of the 2,6-disubstituted pyridine (B92270) ring is a foundational aspect of the synthesis. Key approaches include the regioselective introduction of a methyl group onto a pre-existing pyridine ring or the construction of the pyridine scaffold through cyclization reactions.

Regioselective Methylation Approaches to Pyridine Ring Systems

Achieving regioselective methylation of the pyridine ring, particularly at the C2 and C6 positions, can be challenging due to the electronic nature of the heterocycle. Direct methylation of pyridine often leads to a mixture of products. nih.gov

One of the historical challenges in pyridine chemistry has been the lack of regioselective control in alkyl group addition. nih.gov Radical-based methods, for instance, tend to produce a mixture of 2-, 3-, and 4-methylpyridines, limiting their synthetic utility for specific isomers. nih.gov

Gas-phase methylation of pyridine using reagents like carbon monoxide and hydrogen (CO-H₂) or methanol (B129727) over nickel catalysts has been explored. These methods can produce 2-methylpyridine (B31789) (α-picoline) and 2,6-dimethylpyridine (B142122) (2,6-lutidine), showing some regioselectivity for the alpha positions, though often with low conversions and yields. nih.gov High temperatures and specialized catalyst systems are typically required for these vapor-phase reactions. nih.gov

More contemporary approaches focus on directed metalation or the use of pre-functionalized pyridine derivatives to control the position of methylation.

Cyclization Reactions for Substituted Pyridine Scaffolds

Building the substituted pyridine ring from acyclic precursors offers excellent control over the substitution pattern. The Kröhnke pyridine synthesis is a notable example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgdrugfuture.comnih.gov This method is highly effective for producing polysubstituted pyridines. wikipedia.orgnih.gov

The mechanism of the Kröhnke synthesis involves a Michael addition of the enolate of the α-pyridinium methyl ketone to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. wikipedia.org Subsequent condensation with ammonia (B1221849), cyclization, and aromatization by elimination of water and the pyridine moiety from the initial salt yields the desired substituted pyridine. wikipedia.org

Another classical and versatile method is the Hantzsch pyridine synthesis, which typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and a nitrogen donor (e.g., ammonia or ammonium acetate). This one-pot reaction assembles the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.

Synthesis of the 5-Cyclohexylpentyl Side Chain

The construction of the 5-cyclohexylpentyl moiety requires the derivatization of a cyclohexane (B81311) precursor followed by the extension of the alkyl chain.

Derivatization of Cyclohexane to Yield Alkyl Halide Precursors

A common strategy to introduce a functional group handle on a cyclohexane ring is through the conversion of a readily available starting material, such as cyclohexanemethanol (B47985) or cyclohexanol (B46403). For instance, cyclohexylmethyl bromide can be synthesized from cyclohexanemethanol using phosphorus tribromide (PBr₃) in a suitable solvent like toluene, often in the presence of a base such as pyridine to neutralize the HBr byproduct. chemicalbook.com Similarly, cyclohexyl bromide can be prepared from cyclohexanol using hydrobromic acid. youtube.com

These alkyl halides are versatile precursors for the formation of organometallic reagents, such as Grignard reagents, which are crucial for subsequent chain elongation and coupling steps. thermofisher.com The formation of a Grignard reagent involves the reaction of the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Synthesis of Cyclohexyl Alkyl Halide Precursors

| Starting Material | Reagent(s) | Product |

| Cyclohexanemethanol | PBr₃, Pyridine | Cyclohexylmethyl bromide |

| Cyclohexanol | HBr | Cyclohexyl bromide |

Controlled Aliphatic Chain Elongation Techniques

Extending the alkyl chain by a specific number of carbon atoms can be achieved through various established synthetic methods. A four-carbon extension of a cyclohexylmethyl precursor is required to form the pentyl chain.

One effective method for chain elongation is the reaction of a Grignard reagent with a suitable electrophile. For example, the Grignard reagent derived from cyclohexylmethyl bromide can react with a four-carbon electrophile containing a leaving group. Alternatively, an iterative approach can be employed.

A powerful technique for adding one carbon at a time involves the use of cyanide as a nucleophile. The alkyl halide can undergo nucleophilic substitution with sodium or potassium cyanide to form a nitrile. This not only extends the carbon chain by one but also introduces a versatile functional group that can be further transformed.

Another robust method for chain elongation is through the alkylation of terminal alkynes. A suitable starting alkyne can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form an acetylide anion. This anion then acts as a nucleophile in an SN2 reaction with an alkyl halide, such as cyclohexylmethyl bromide, to form a new carbon-carbon bond. The resulting internal alkyne can then be fully hydrogenated to the corresponding alkane.

For the synthesis of the 5-cyclohexylpentyl side chain, a practical approach would involve the coupling of cyclohexylmethylmagnesium bromide with a four-carbon synthon, such as 1,4-dibromobutane, in a controlled manner. Alternatively, a more stepwise approach could be employed.

Coupling Strategies for the Attachment of the 5-Cyclohexylpentyl Moiety to the 6-Methylpyridine Nucleus

The final key step in the synthesis is the formation of the carbon-carbon bond between the 5-cyclohexylpentyl side chain and the 2-position of the 6-methylpyridine core. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation. A common precursor for these reactions is a 2-halo-6-methylpyridine, such as 2-bromo-6-methylpyridine (B113505) or 2-chloro-6-methylpyridine.

The Kumada coupling reaction is a prominent method that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. google.com In this context, the Grignard reagent of the 5-cyclohexylpentyl side chain (5-cyclohexylpentylmagnesium bromide) would be coupled with 2-bromo-6-methylpyridine. Nickel catalysts, such as Ni(dppe)Cl₂, are often effective for such couplings.

The Negishi coupling provides an alternative and often milder approach, using an organozinc reagent instead of a Grignard reagent. The organozinc compound can be prepared by transmetalation from the corresponding organolithium or Grignard reagent, or directly from the alkyl halide using activated zinc. This organozinc reagent is then coupled with the 2-halo-6-methylpyridine using a palladium catalyst, such as Pd(PPh₃)₄.

Table 2: Cross-Coupling Reactions for the Synthesis of 2-Alkyl-6-methylpyridines

| Reaction Name | Organometallic Reagent | Organic Halide | Catalyst |

| Kumada Coupling | R-MgX | 2-Bromo-6-methylpyridine | Ni or Pd complex |

| Negishi Coupling | R-ZnX | 2-Bromo-6-methylpyridine | Pd complex |

These cross-coupling reactions are generally high-yielding and tolerant of a wide range of functional groups, making them powerful tools for the synthesis of complex molecules like 2-(5-cyclohexylpentyl)-6-methylpyridine.

Carbon-Carbon Bond Forming Reactions at Pyridine C-2 Position

The introduction of alkyl groups at the C-2 position of a pyridine ring is a fundamental transformation for creating analogues of 2-(5-Cyclohexylpentyl)-6-methylpyridine. This is often challenging due to the electron-deficient nature of the pyridine ring. researchgate.net Various strategies have been developed, primarily involving direct C-H functionalization, the use of organometallic reagents, or radical-mediated reactions.

Transition-Metal-Catalyzed C-H Activation: Direct C-H activation has emerged as a powerful, atom-economical method for forming C-C bonds. nih.gov Catalytic systems involving transition metals such as rhodium (Rh), iridium (Ir), and rare-earth metals can selectively functionalize the C-H bond at the ortho-position (C-2) to the nitrogen atom. nih.govbeilstein-journals.org For instance, Rh(I)-phosphine catalysts have been shown to facilitate the ortho-alkylation of pyridines with olefins. nih.gov This approach is particularly effective for pyridines that have an existing substituent ortho to the nitrogen, which is believed to stabilize a key rhodium-carbene intermediate. nih.gov Similarly, rare-earth metal complexes, such as those of scandium (Sc) and gadolinium (Gd), have been employed to catalyze the ortho-C-H alkylation of 2-substituted pyridines with nonpolar alkenes, demonstrating excellent regioselectivity. researchgate.net

Organometallic Reagents: Classical methods involving organometallic nucleophiles remain a cornerstone of pyridine functionalization. rsc.org Grignard reagents (R-MgX) and organolithium compounds (R-Li) are common carbon nucleophiles used to form C-C bonds with the pyridine ring. nih.govstudylib.net These reactions, however, can be complicated by issues of regioselectivity, as nucleophilic attack can occur at both the C-2 and C-4 positions. acs.org The reaction of Grignard reagents with 2-halopyridines is a standard cross-coupling approach, though challenges can arise from the specific nature of the 2-pyridyl Grignard reagent. nih.gov The choice of the organometallic reagent and reaction conditions can be tuned to control the site of alkylation. acs.orgthieme-connect.com For example, the aggregation state of alkyllithium reagents has been shown to direct the regioselectivity, with dimeric clusters favoring C-2 alkylation. acs.org

Minisci-Type Radical Reactions: The Minisci reaction involves the addition of carbon-centered radicals to protonated heteroaromatics. researchgate.netnih.gov This method is effective for functionalizing the electron-deficient pyridine ring, typically at the C-2 and C-4 positions. researchgate.net While historically used for late-stage functionalization, strategies have been developed to control the regioselectivity for early-stage synthesis, such as using a temporary blocking group to direct alkylation specifically to the C-4 position, which can then be removed to allow for subsequent C-2 functionalization. nih.govacs.org

| Method | Catalyst/Reagent | Reactants | Key Features | Reference(s) |

| C-H Activation | Rh(I)-phosphine complex | Pyridine, Olefin | High ortho-selectivity, especially with existing ortho-substituent. | nih.gov |

| C-H Activation | Mono(phosphinoamido)-ligated Sc or Gd complexes | 2-Substituted Pyridine, Alkene | Excellent regioselectivity for ortho-C-H addition under mild conditions. | researchgate.net |

| Organometallic Addition | sec-Butyllithium (B1581126) (dimeric clusters) | Pyridine, 1,1-Diborylalkane | Directs alkylation preferentially to the C-2 position. | acs.orgthieme-connect.com |

| Cross-Coupling | Grignard Reagents (e.g., i-PrMgCl·LiCl) | 2-Halopyridine | Forms C-2 alkylated or arylated pyridines. | nih.govnih.gov |

| Radical Alkylation | AgNO₃ / (NH₄)₂S₂O₈ | Pyridine, Carboxylic Acid | Minisci-type reaction; regioselectivity can be an issue without directing groups. | nih.gov |

Nucleophilic Substitution and Dearomatization Strategies on Pyridines

Direct nucleophilic substitution of hydrogen on an unactivated pyridine ring is difficult due to its aromatic stability. mdpi.com Therefore, strategies often involve either activating the pyridine ring to enhance its electrophilicity or employing a dearomatization-rearomatization sequence.

Activation for Nucleophilic Attack: The pyridine nitrogen can be functionalized to activate the ring for nucleophilic attack. mdpi.com This can be achieved by forming N-oxides or N-acylpyridinium salts. For example, a transition-metal-free strategy for C-2 alkylation utilizes pyridine N-oxides with 1,1-diborylalkanes as the alkylating agents. thieme-connect.com This method proceeds with complete C-2 selectivity, avoiding the competing C-4 alkylation often seen in other methods. thieme-connect.com Another approach involves the in situ generation of an N-alkylpyridinium salt, which can then undergo Pd/Cu-catalyzed arylation at both the C-2 and C-6 positions, followed by N-dealkylation to yield the 2,6-disubstituted product. nih.govacs.org

Dearomatization Strategies: Dearomatization reactions temporarily disrupt the pyridine's aromatic system, allowing for the formation of new C-C bonds that would otherwise be difficult to achieve. acs.org These reactions typically involve the 1,2- or 1,4-addition of a nucleophile to an activated pyridine. mdpi.comacs.org

Recent advances have focused on transition-metal-catalyzed dearomatization. Chiral copper hydride complexes, for instance, can catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane (B1218182) hydride source. mdpi.comnih.gov This process generates an unstable N-silyl-1,4-dihydropyridine intermediate, which can be isolated by reduction to the corresponding piperidine (B6355638) or by oxidation back to the functionalized aromatic pyridine. mdpi.comnih.gov Similarly, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines generates N-silyl enamines. acs.org These enamines can then act as carbon nucleophiles in a subsequent palladium-catalyzed asymmetric allylic alkylation, enabling the synthesis of enantioenriched C-3 substituted tetrahydropyridines. acs.org

| Strategy | Activation/Catalyst | Nucleophile/Reagent | Intermediate | Outcome | Reference(s) |

| N-Oxide Activation | None (Transition-metal-free) | 1,1-Diborylalkane | N-Oxide adduct | C-2 selective alkylation after in situ reduction. | thieme-connect.com |

| Transient N-Alkylation | (MeO)₂SO₂ / Pd(II) / Cu₂O | Aryl Bromide | N-Methylpyridinium salt | C-2, C-6 diarylation followed by demethylation. | nih.govacs.org |

| Catalytic Dearomatization | Chiral Copper Hydride Complex | Styrene / Silane | N-Silyl-1,4-dihydropyridine | Enantioselective formation of C-4 functionalized piperidines or pyridines. | mdpi.comnih.govnih.gov |

| Tandem Dearomatization/Alkylation | Iridium(I) / Palladium(0) | Silane / Allylic Electrophile | N-Silyl enamine | Enantioselective C-3 allylic alkylation of tetrahydropyridines. | acs.org |

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise control over the position (regioselectivity) and spatial orientation (stereochemistry) of substituents is a paramount challenge in the synthesis of complex molecules like 2-(5-Cyclohexylpentyl)-6-methylpyridine.

Regioselectivity: The inherent electronic properties of the pyridine ring favor nucleophilic attack and radical addition at the C-2 and C-4 positions. researchgate.net However, many synthetic applications require functionalization at other positions or exclusive selectivity at one position over another. Several strategies have been developed to control this regioselectivity.

Catalyst and Reagent Control: As previously noted, the choice of alkyllithium activator can provide divergent regioselectivity. Methyllithium (MeLi) in 1,2-dimethoxyethane (B42094) (DME) favors C-4 alkylation, while sec-butyllithium (s-BuLi) in a THF/toluene mixture promotes C-2 alkylation. acs.orgthieme-connect.com This control is attributed to the different aggregation states of the alkyllithium reagents. acs.org

Directing Groups: The presence of substituents on the pyridine ring can direct incoming reagents to specific positions through steric or electronic effects. rsc.orgscispace.com

Blocking Groups: A temporary blocking group can be installed to prevent reaction at a more reactive site, thereby forcing functionalization at a less accessible position. For example, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type alkylation at the C-4 position of pyridine. nih.govacs.org

Stereochemical Control: For analogues of 2-(5-Cyclohexylpentyl)-6-methylpyridine that contain chiral centers, enantioselective synthesis is required. This is typically achieved through asymmetric catalysis.

Asymmetric C-H Functionalization: While still a developing field, enantioselective methods for pyridine C-H functionalization are emerging. acs.org A nickel-aluminum bimetallic catalyst system with a chiral N-heterocyclic carbene (NHC) ligand has been used for the first enantioselective para-C-H alkylation of pyridines with styrenes. acs.org

Asymmetric Dearomatization: Catalytic asymmetric dearomatization (CAD) is a powerful strategy for creating chiral, saturated N-heterocycles. nih.gov The use of chiral copper complexes for the 1,4-dearomatization of pyridines with styrenes yields enantiomerically enriched 1,4-dihydropyridines. mdpi.comnih.gov Similarly, tandem reactions involving an initial dearomatization followed by a palladium-catalyzed asymmetric allylic alkylation provide access to highly enantioenriched tetrahydropyridines. acs.org These stereodefined intermediates can then be used to synthesize a variety of chiral piperidine alkaloids and related structures. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of Alkylated Pyridines

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources. nih.govresearchgate.net The synthesis of pyridine derivatives is an active area for the application of these principles.

Mechanochemistry: The use of ball-milling techniques can mediate reactions in the absence of bulk solvents, reducing waste and sometimes enabling unique reactivity. A mechanochemical approach using activated magnesium(0) metal has been developed for the direct and highly regioselective C-4 alkylation of pyridines with alkyl halides, avoiding the need for dry solvents or inert atmospheres. organic-chemistry.org

Green Catalysts: There is a significant focus on developing catalysts that are efficient, reusable, and environmentally benign. Nanocatalysts, for example, are recognized for their role in clean, efficient, and high-yielding processes for synthesizing pyridines and their fused systems. researchgate.net A reusable bi-functional heterogeneous nanocatalyst (CaO@SiO₂@BAIL) has been used for the synthesis of various pyridine derivatives under green conditions. researchgate.net

Alternative Reaction Media and Conditions: The replacement of volatile organic compounds (VOCs) with greener solvents like water or ionic liquids, or performing reactions under solvent-free conditions, is a key goal. nih.gov Furthermore, the use of energy sources like microwave irradiation or ultrasound can accelerate reactions, often leading to higher yields and cleaner product profiles in shorter times. nih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly atom-economical as they combine several starting materials in a single operation to form a complex product, minimizing intermediate isolation and purification steps. nih.gov Various MCRs have been developed to create novel pyridine derivatives using green protocols. nih.gov For example, a Zn(II)-catalyzed multicomponent reaction for the sustainable synthesis of pyridines in air has been reported. acs.org

| Green Approach | Example/Method | Key Advantages | Reference(s) |

| Mechanochemistry | Mg(0)-mediated C-4 alkylation via ball-milling. | Avoids bulk solvents, mild conditions, no transition-metal catalyst. | organic-chemistry.org |

| Nanocatalysis | Cu/magnetic chitosan (B1678972) for 2,4,6-triaryl pyridine synthesis. | Catalyst is easily separable and reusable, high efficiency. | researchgate.net |

| Benign Solvents | Synthesis in aqueous media. | Reduces use of hazardous organic solvents, eco-friendly. | researchgate.net |

| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. | Faster reaction times, often higher yields, reduced energy consumption. | nih.gov |

| Atom Economy | One-pot multicomponent reactions (e.g., Hantzsch synthesis). | High efficiency, reduced waste from intermediate workups. | nih.govmdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 5 Cyclohexylpentyl 6 Methylpyridine

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(5-Cyclohexylpentyl)-6-methylpyridine. Through a combination of 1H, 13C, and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons are expected to appear as a characteristic set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pentyl chain and cyclohexyl ring will resonate in the aliphatic region (δ 0.8-3.0 ppm). The methyl group attached to the pyridine ring would likely appear as a sharp singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The pyridine ring carbons would be found in the downfield region (δ 120-160 ppm), with the carbons directly attached to the nitrogen and the alkyl substituents showing distinct shifts. The aliphatic carbons of the cyclohexyl and pentyl groups would appear in the upfield region (δ 10-40 ppm).

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assembling the molecular puzzle. A COSY experiment would show correlations between adjacent protons, confirming the connectivity within the pentyl chain and the cyclohexyl and pyridine rings. An HSQC or Heteronuclear Multiple Bond Correlation (HMBC) experiment would link protons to their directly attached carbons and to carbons two or three bonds away, respectively, solidifying the assignment of the entire carbon skeleton and confirming the attachment points of the substituents to the pyridine core. nih.govharvard.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(5-Cyclohexylpentyl)-6-methylpyridine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~160.5 |

| Pyridine C3 | ~7.10 (d) | ~121.0 |

| Pyridine C4 | ~7.60 (t) | ~136.5 |

| Pyridine C5 | ~7.10 (d) | ~118.0 |

| Pyridine C6 | - | ~157.0 |

| Pyridine-CH₃ | ~2.55 (s) | ~24.5 |

| Pentyl-1' | ~2.85 (t) | ~38.0 |

| Pentyl-2' | ~1.75 (m) | ~30.0 |

| Pentyl-3' | ~1.35 (m) | ~29.0 |

| Pentyl-4' | ~1.35 (m) | ~26.5 |

| Pentyl-5' | ~1.70 (m) | ~37.0 |

| Cyclohexyl-1'' | ~1.20 (m) | ~33.0 |

| Cyclohexyl-2''/6'' | ~1.70 (m) / ~0.90 (m) | ~33.0 |

| Cyclohexyl-3''/5'' | ~1.70 (m) / ~0.90 (m) | ~26.0 |

| Cyclohexyl-4'' | ~1.70 (m) / ~0.90 (m) | ~26.5 |

Note: Predicted values are based on typical shifts for 2,6-disubstituted pyridines and alkyl chains. Actual values may vary. (d=doublet, t=triplet, m=multiplet, s=singlet)

Determination of Molecular Mass and Fragmentation Patterns via Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For 2-(5-Cyclohexylpentyl)-6-methylpyridine (C₁₇H₂₇N), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass of 245.2143 g/mol .

Upon ionization, typically through electron impact (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo a series of fragmentation reactions, providing a unique fingerprint for the molecule. wikipedia.org Key fragmentation pathways for alkylpyridines include:

Alpha-Cleavage: Cleavage of the bond beta to the pyridine ring, leading to the loss of an alkyl radical. For this compound, this could involve the loss of a C₄H₉ radical from the pentyl chain, resulting in a stable benzylic-type cation.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a gamma-hydrogen, which is present in the pentyl chain. This would lead to the elimination of a neutral alkene molecule.

Ring Fragmentation: The pyridine ring itself can break apart, although this is often less favorable than cleavage of the alkyl side chains.

Side-Chain Fragmentation: The cyclohexyl and pentyl groups can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(5-Cyclohexylpentyl)-6-methylpyridine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 245 | [C₁₇H₂₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 230 | [C₁₆H₂₄N]⁺ | Loss of methyl radical (·CH₃) |

| 162 | [C₁₁H₁₆N]⁺ | Cleavage of the pentyl chain at the β-position |

| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the pentyl chain at the γ-position |

| 107 | [C₇H₉N]⁺ | Benzylic cleavage, forming the methylpyridinylmethyl cation |

| 93 | [C₆H₇N]⁺ | Formation of the methylpyridine radical cation after side chain loss |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and cyclohexyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be prominent in the 1470-1360 cm⁻¹ range.

Ring Bending: Out-of-plane C-H bending vibrations of the substituted pyridine ring would appear in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.netcdnsciencepub.comcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring and the C-C backbone of the alkyl chain are often strong in the Raman spectrum. researchgate.net

Table 3: Predicted Vibrational Frequencies for 2-(5-Cyclohexylpentyl)-6-methylpyridine

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960-2850 | C-H Stretch | Aliphatic (Cyclohexyl, Pentyl, Methyl) |

| 1610-1580 | C=C / C=N Stretch | Pyridine Ring |

| 1480-1440 | C=C / C=N Stretch | Pyridine Ring |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- |

| 1380-1370 | C-H Bend (Symmetric) | -CH₃ |

| 850-750 | C-H Bend (Out-of-plane) | Substituted Pyridine Ring |

X-ray Crystallography for Precise Solid-State Structural Determination

A successful crystallographic analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-H) and bond angles within the molecule, confirming the geometry of the pyridine ring and the alkyl substituents.

Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. tandfonline.comresearchgate.net

Studies on similar 2,6-disubstituted pyridines have shown that the steric hindrance from the substituents can influence the planarity and electronic properties of the pyridine ring. nih.govmdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution (e.g., HPLC, GC)

Chromatographic techniques are essential for verifying the purity of a synthesized sample of 2-(5-Cyclohexylpentyl)-6-methylpyridine and for separating it from any unreacted starting materials, byproducts, or isomers. chemcon.com

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for purity analysis. A sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. cdc.gov

Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17) would likely provide good separation.

Detector: A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis, while a Mass Spectrometer (GC-MS) would offer definitive identification of the main peak and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. chromforum.org

Mode: Reversed-phase HPLC would be the most common approach, using a non-polar stationary phase (like a C18 column) and a polar mobile phase.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective for separating compounds with different polarities.

Detector: A UV detector, set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm), would be used to monitor the column effluent. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a measure of its purity. capes.gov.brnih.gov

These chromatographic methods are also crucial for resolving potential isomers, such as positional isomers (e.g., 2-cyclohexylpentyl-4-methylpyridine) that might be formed during synthesis, ensuring the isolation of the correct target molecule. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 5 Cyclohexylpentyl 6 Methylpyridine Analogues

Investigating the Role of the 6-Methyl Substituent in Modulating Molecular Interactions

The presence of a methyl group at the 6-position of the pyridine (B92270) ring is a critical design element that significantly influences the molecule's interaction profile. In related series of pyridine-based compounds, such as the well-studied mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP), the 2-methyl group plays a crucial role in defining the molecule's binding and functional activity. nih.gov SAR studies on MPEP analogues have demonstrated that this methyl group is not merely a passive structural feature but an active contributor to target engagement.

The introduction of a small alkyl group, like methyl, adjacent to the pyridine nitrogen can exert several effects:

Steric Influence: The methyl group can create steric hindrance that influences the preferred conformation of the entire molecule, including the orientation of the larger side chain at the 2-position. This can be crucial for fitting into a specific binding pocket on a biological target.

Electronic Modulation: Alkyl groups are weakly electron-donating, which can subtly alter the electron density of the pyridine ring. researchgate.net This modification can impact the basicity of the pyridine nitrogen and its ability to participate in interactions such as hydrogen bonding or metal coordination.

Hydrophobic Interactions: The methyl group provides a small hydrophobic surface that can engage in van der Waals or hydrophobic interactions within a receptor's binding site, potentially increasing binding affinity.

In the development of novel mGluR5 antagonists, replacing the alkyne bond of MPEP with an amide linker led to analogues where the N-(6-methylpyridin-yl) moiety was explored. nih.gov While many variations to this amide template were not well-tolerated, the retention of the 6-methylpyridine scaffold in potent compounds underscores its importance. nih.gov

| Structural Feature | Observed Effect | Potential Contribution to Activity | Reference |

|---|---|---|---|

| Steric Bulk | Influences molecular conformation and orientation of side chains. | Optimizes fit within a target's binding pocket. | nih.gov |

| Electronic Nature | Weakly electron-donating, modifying ring electron density. | Modulates basicity of pyridine nitrogen, affecting hydrogen bonding. | researchgate.net |

| Hydrophobicity | Adds a small hydrophobic surface area. | Contributes to binding affinity through van der Waals forces. | nih.gov |

Defining the Influence of the 5-Cyclohexylpentyl Side Chain on Target Engagement

The length and nature of the alkyl chain are determining factors for the efficacy of many biologically active compounds. The pentyl portion of the side chain acts as a flexible spacer, allowing the terminal cyclohexyl group to adopt an optimal position for target engagement.

The hydrophobicity conferred by the alkyl chain is a key parameter. An increase in alkyl chain length generally leads to a corresponding increase in hydrophobicity. researchgate.netd-nb.info This property is critical for several reasons:

Membrane Permeability: Adequate hydrophobicity is often required for a molecule to pass through biological membranes and reach its target.

Binding Affinity: The hydrophobic effect is a primary driving force for ligand-receptor binding. The displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding is entropically favorable, contributing to a stronger binding affinity.

Solubility and Transport: While hydrophobicity can enhance binding, excessive lipophilicity can lead to poor aqueous solubility, aggregation, and nonspecific binding, hindering bioavailability. Studies on pyridine-based surfactants have shown that increasing alkyl chain length (from C6 to C18) increases the molecule's hydrophobicity and molecular weight, which can hinder its transport and diffusion in aqueous systems. researchgate.netelectrochemsci.org Similarly, in hydrophobically-modified hydrogels, longer alkyl chains (up to C12) led to increased adsorption of a hydrophobic model drug, indicating stronger hydrophobic interactions. matec-conferences.org Therefore, the five-carbon length of the pentyl chain likely represents a finely tuned balance to optimize these competing factors for maximum efficacy.

| Alkyl Chain Length | Effect on Hydrophobicity | Impact on Diffusion/Transport | Reference |

|---|---|---|---|

| Short (e.g., C4, C6) | Lower Hydrophobicity | Higher Diffusion Coefficient | researchgate.netelectrochemsci.orgmatec-conferences.org |

| Medium (e.g., C8, C12) | Moderate-to-High Hydrophobicity | Intermediate Diffusion Coefficient | researchgate.netelectrochemsci.orgmatec-conferences.org |

| Long (e.g., C18) | Very High Hydrophobicity | Lower Diffusion Coefficient | researchgate.netelectrochemsci.org |

The terminal cyclohexyl group serves as a bulky, sterically defined anchor. Unlike a linear alkyl chain of equivalent size, the cyclohexane (B81311) ring has a distinct three-dimensional shape and conformational preference, typically adopting a stable chair conformation. This conformational rigidity can be advantageous in drug design.

The key contributions of the cyclohexyl moiety include:

Steric Bulk and Shape Complementarity: The defined shape of the cyclohexyl ring can fit snugly into a complementary hydrophobic pocket on a receptor, maximizing surface contact area and enhancing binding affinity through van der Waals forces. The steric effect of a substituent is dependent on its conformational state, and it will preferentially adopt a conformation that minimizes steric strain. unina.it

Positional Effects of Substituents on Pyridine Ring Reactivity and Selectivity

The arrangement of substituents on the pyridine ring is fundamental to its chemical reactivity and its role in molecular recognition. Due to the electronegativity of the nitrogen atom, the pyridine ring is electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq The electron density is not uniform across the ring; positions 3 and 5 are relatively more electron-rich than positions 2, 4, and 6. quora.com

Electrophilic Substitution: Reactions with electrophiles are difficult but, when forced, occur preferentially at the 3-position. quora.comquimicaorganica.org Attack at the 2- or 4-position would create an unstable intermediate with a positive charge on the electron-deficient nitrogen atom. uoanbar.edu.iqquora.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen. uoanbar.edu.iq

In 2-(5-Cyclohexylpentyl)-6-methylpyridine, both substituents are located at positions flanking the nitrogen atom (2 and 6). This substitution pattern has several implications:

Reactivity: It sterically hinders the approach of reagents to the nitrogen atom and the adjacent ring positions.

Selectivity of Interaction: The placement of substituents at the 2- and 6-positions directs their functionalities outward from the nitrogen lone pair. This leaves the nitrogen's lone pair of electrons available to act as a hydrogen bond acceptor or to coordinate with metal ions, which can be a key interaction for biological activity. Electron-withdrawing or electron-donating groups on the pyridine ring can tune the electronics and reactivity of a metal center coordinated to the nitrogen. nih.gov

Computational and Experimental Approaches to Rational Compound Design

The design of novel analogues of 2-(5-Cyclohexylpentyl)-6-methylpyridine with improved properties relies on a synergistic interplay between computational and experimental methods. nih.gov This rational design process aims to move beyond trial-and-error synthesis by using a deep understanding of the molecular-level interactions to predict the activity of new compounds. 182.160.97

Computational Approaches: These in silico methods allow for the rapid evaluation of virtual compounds, prioritizing the most promising candidates for synthesis and testing. openmedicinalchemistryjournal.comwiley.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.com It would be used to model how analogues of 2-(5-Cyclohexylpentyl)-6-methylpyridine fit into a target binding site, helping to rationalize the SAR data.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. mdpi.com A QSAR model could be built to predict the efficacy of new analogues based on descriptors like hydrophobicity (logP), molecular weight, and steric parameters.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. mdpi.com

Virtual Screening: Large libraries of virtual compounds can be computationally screened against a target structure or pharmacophore model to identify potential new hits for development. openmedicinalchemistryjournal.com

Experimental Approaches: Experimental validation is essential to confirm the predictions made by computational models.

Chemical Synthesis: The targeted synthesis of designed analogues is the first step in experimental validation.

In Vitro Assays: These experiments measure the biological activity of the synthesized compounds against the target protein or cell line, providing the data needed to refine SAR and QSAR models.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of a ligand bound to its target. nih.gov This provides definitive proof of the binding mode and offers invaluable insights for the next cycle of rational design.

This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm in modern drug discovery for efficiently optimizing lead compounds. nih.gov

Mechanistic Investigations of 2 5 Cyclohexylpentyl 6 Methylpyridine S Biological and Chemical Interactions

Molecular Target Identification and Characterization of Binding Modes

There is currently no specific information available in the scientific literature that identifies the molecular targets of 2-(5-Cyclohexylpentyl)-6-methylpyridine. Consequently, the binding modes, including specific amino acid interactions, hydrogen bonding, or hydrophobic interactions with any putative target, have not been characterized.

Elucidation of Cellular Pathway Modulation and Intracellular Signaling Interventions

Detailed studies elucidating the effects of 2-(5-Cyclohexylpentyl)-6-methylpyridine on cellular pathways and its potential interventions in intracellular signaling cascades have not been reported in the available literature. Research into how this compound might alter signaling networks, such as kinase cascades or second messenger systems, is not presently available.

Interactions with Biological Membranes and Lipophilic Microenvironments

Specific investigations into the interactions of 2-(5-Cyclohexylpentyl)-6-methylpyridine with biological membranes or its behavior within lipophilic microenvironments are not documented. Information regarding its potential to partition into lipid bilayers, alter membrane fluidity, or interact with membrane-bound proteins is not available.

Studies on Enzyme Inhibition or Activation Kinetics

There are no available studies detailing the kinetics of enzyme inhibition or activation by 2-(5-Cyclohexylpentyl)-6-methylpyridine. Therefore, data on its potential inhibitory mechanisms (e.g., competitive, non-competitive, uncompetitive), inhibition constants (Kᵢ), or activation kinetics are not available.

Computational and Theoretical Chemistry Approaches for 2 5 Cyclohexylpentyl 6 Methylpyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation (or its approximations) to determine the electronic structure of 2-(5-cyclohexylpentyl)-6-methylpyridine.

Detailed Research Findings:

Electronic Structure: Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can optimize the molecule's geometry to find its most stable three-dimensional conformation. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Prediction: The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals electrophilic and nucleophilic sites. These maps indicate regions prone to chemical attack, guiding the understanding of potential reaction mechanisms.

Spectroscopic Properties: Quantum chemical methods are highly effective in predicting spectroscopic data. researchgate.net For instance, vibrational frequency calculations can simulate the Infrared (IR) and Raman spectra of 2-(5-cyclohexylpentyl)-6-methylpyridine, aiding in the interpretation of experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, providing insights into the molecule's electronic transitions. researchgate.net

Table 1: Predicted Geometric Parameters for 2-(5-Cyclohexylpentyl)-6-methylpyridine using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(alkyl) | 1.52 Å |

| Bond Length | N=C(pyridine) | 1.34 Å |

| Bond Angle | C-N-C (in pyridine) | 118.5° |

| Dihedral Angle | Pyridine-C-C-C (alkyl chain) | -175.0° |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand-Target Recognition

While quantum calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and interactions with the environment.

Detailed Research Findings:

Conformational Landscape: The long pentyl chain and the cyclohexyl ring of 2-(5-cyclohexylpentyl)-6-methylpyridine give it significant conformational freedom. MD simulations, performed in a simulated solvent like water, can explore the vast conformational space of the molecule. nih.gov By tracking the trajectory of each atom over nanoseconds or longer, these simulations can identify the most populated and energetically favorable conformations, which are crucial for understanding its biological function. nih.govnih.gov For molecules with cyclic components like cyclohexane (B81311), MD can reveal the dynamics of ring inversions (e.g., chair-to-boat interconversions). nih.gov

Ligand-Target Recognition: If 2-(5-cyclohexylpentyl)-6-methylpyridine is investigated as a potential ligand for a biological target (e.g., a protein receptor), MD simulations can model the process of binding. mdpi.com Starting from a docked pose, MD can assess the stability of the ligand-protein complex, revealing how the ligand adjusts its conformation within the binding site and the nature of the dynamic interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. mdpi.com

Table 2: Typical Parameters for an MD Simulation of 2-(5-Cyclohexylpentyl)-6-methylpyridine This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E Water |

| System Temperature | 300 K (controlled by thermostat) |

| System Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

Molecular Docking Studies for Predictive Binding Affinity and Interaction Site Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

Detailed Research Findings:

Predictive Binding Affinity: Docking algorithms systematically sample conformations of 2-(5-cyclohexylpentyl)-6-methylpyridine within the active site of a target protein. researchgate.net A scoring function is then used to estimate the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). mdpi.com Lower scores generally indicate a more favorable binding interaction. This allows for the rapid screening of compounds and prioritization of those with the highest predicted affinity for a specific biological target. nih.gov

Interaction Site Identification: Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov For 2-(5-cyclohexylpentyl)-6-methylpyridine, this would involve identifying hydrogen bonds between the pyridine (B92270) nitrogen and receptor residues, as well as hydrophobic interactions involving the cyclohexyl and pentyl moieties. researchgate.net Visualizing the docked pose provides a structural hypothesis for the molecule's mechanism of action at the atomic level.

Table 3: Hypothetical Molecular Docking Results for 2-(5-Cyclohexylpentyl)-6-methylpyridine against a Target Protein This table presents hypothetical data for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | Asp145 | Hydrogen Bond (with Pyridine-N) |

| Leu83, Val91, Ile152 | Hydrophobic (with Cyclohexylpentyl) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijcce.ac.ir

Detailed Research Findings:

Predictive Modeling: To build a QSAR model, one first needs a dataset of structurally similar compounds with experimentally measured biological activity. mdpi.com For each compound, including 2-(5-cyclohexylpentyl)-6-methylpyridine, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices. mdpi.comnih.gov Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with activity. mdpi.com A robust QSAR model can predict the activity of new, untested compounds based solely on their structure. nih.gov

Table 4: Selected Molecular Descriptors for QSAR Analysis of 2-(5-Cyclohexylpentyl)-6-methylpyridine This table presents hypothetical data for illustrative purposes.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, indicates lipophilicity. |

| Physicochemical | Molecular Weight (MW) | The mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, related to membrane permeability. |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. |

In Silico Approaches for Predicting Reaction Pathways and Synthetic Accessibility

Before a compound can be useful, it must be synthesized. In silico tools can predict how difficult a molecule might be to create in a lab, a concept known as synthetic accessibility (SA).

Detailed Research Findings:

Predicting Reaction Pathways: Retrosynthetic analysis software can be used to propose potential synthetic routes for 2-(5-cyclohexylpentyl)-6-methylpyridine. These programs work by breaking the target molecule down into simpler, commercially available precursors, suggesting possible chemical reactions for each step.

Synthetic Accessibility Scoring: Various computational models exist to assign a synthetic accessibility score to a molecule. These scores are often derived from statistical analysis of millions of known compounds and reactions. Factors that contribute to a higher (more difficult) score include the presence of many chiral centers, complex ring systems, and rare or unstable functional groups. Simpler, more linear structures with common functional groups tend to have lower (easier) scores. emerginginvestigators.org This allows researchers to filter large virtual libraries of compounds, prioritizing those that are more likely to be synthetically feasible. semanticscholar.org

Table 5: Factors Evaluated in Synthetic Accessibility Prediction This table presents hypothetical data for illustrative purposes.

| Factor | Influence on Synthetic Accessibility | Relevance to 2-(5-Cyclohexylpentyl)-6-methylpyridine |

|---|---|---|

| Molecular Complexity | Higher complexity often means more difficult to synthesize. | Moderate complexity due to the combination of aromatic and aliphatic rings. |

| Fragment Frequency | Presence of common fragments suggests easier synthesis. | Pyridine and cyclohexyl rings are common fragments. |

| Number of Stereocenters | More stereocenters increase synthetic difficulty. | Zero, unless substitutions create chirality. |

| Starting Material Availability | Readily available precursors simplify synthesis. | Precursors like substituted pyridines and cyclohexyl-containing reagents are generally available. |

Advanced Applications of 2 5 Cyclohexylpentyl 6 Methylpyridine and Its Derivatives in Chemical Sciences

Utilization in Advanced Materials Science and Engineering

Substituted pyridines are integral components in the design of advanced materials due to their unique electronic and coordination properties. They can be incorporated into functional polymers and supramolecular assemblies to impart specific properties such as conductivity, photo-responsiveness, and self-healing capabilities.

For instance, pyridine-containing polymers have been investigated for their potential in electronic devices, where the nitrogen atom can be protonated or coordinated to metal ions, thereby altering the material's electronic characteristics. In the realm of supramolecular chemistry, the directional hydrogen bonding and metal-ligand coordination abilities of the pyridine (B92270) moiety are exploited to construct complex, well-ordered architectures. These assemblies have applications in areas such as drug delivery, sensing, and catalysis. The long alkyl chain and cyclohexyl group in 2-(5-Cyclohexylpentyl)-6-methylpyridine could further influence the self-assembly process, leading to the formation of unique nanostructures.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. This property is fundamental to the application of pyridine derivatives as ligands in coordination chemistry and catalysis. The steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining the stability, reactivity, and selectivity of the resulting metal complexes.

Design of Organometallic Complexes for Specific Transformations

The design of organometallic complexes with tailored reactivity is a cornerstone of modern chemistry. Pyridine-based ligands are instrumental in this field for stabilizing metal centers in various oxidation states and geometries. The substituents on the pyridine ring can be systematically varied to fine-tune the catalytic activity of the metal complex for specific organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The bulky cyclohexylpentyl group in 2-(5-Cyclohexylpentyl)-6-methylpyridine could create a specific steric environment around a metal center, potentially leading to high selectivity in catalytic reactions.

A variety of organometallic complexes have been synthesized using substituted pyridine ligands, demonstrating their versatility. For example, ruthenium(II) and osmium(II) complexes of 2-pyridinecarbothioamide ligands have been explored for their potential as anticancer agents. Similarly, the coordination chemistry of 2,5-dimesitylpyridine highlights its ability to stabilize low-coordinate complexes and support metal-mediated transformations.

Role in Asymmetric Catalysis and Enantioselective Synthesis

Chiral pyridine ligands are of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The introduction of chirality into the ligand framework allows for the transfer of stereochemical information from the catalyst to the substrate. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

While there is no specific information on the use of 2-(5-Cyclohexylpentyl)-6-methylpyridine in asymmetric catalysis, related chiral pyridine-based catalysts have been successfully employed in a range of enantioselective reactions. For example, helically chiral pyridine-based catalysts have been used in asymmetric acyl transfer reactions. The development of new chiral pyridine ligands continues to be an active area of research, with the aim of achieving higher enantioselectivities and broader substrate scopes in catalytic transformations.

Research Probes and Tools in Chemical Biology for Mechanistic Dissection

Chemical probes are small molecules used to study and manipulate biological systems. Pyridine-containing compounds are frequently used as scaffolds for the development of such probes due to their ability to interact with biological targets like proteins and nucleic acids. These interactions can be used to elucidate biological pathways, validate drug targets, and develop new therapeutic agents.

The specific structure of a chemical probe determines its selectivity and potency for a given biological target. The combination of a hydrophobic cyclohexylpentyl chain and a polar pyridine headgroup in 2-(5-Cyclohexylpentyl)-6-methylpyridine could facilitate its interaction with specific binding pockets in proteins. By modifying this scaffold, for example, by introducing fluorescent tags or reactive groups, it could be developed into a powerful tool for chemical biology research. The broader community continues to develop and utilize chemical probes to advance our understanding of complex biological processes.

Intermediates for the Synthesis of More Complex Organic Molecules

Substituted pyridines are valuable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. The pyridine ring can be functionalized at various positions through a wide range of chemical reactions, allowing for the introduction of diverse functional groups.

The 2-(5-Cyclohexylpentyl)-6-methylpyridine scaffold can be envisioned as a starting point for the synthesis of a variety of target molecules. The methyl group at the 6-position can be functionalized, and the pyridine ring itself can undergo reactions such as electrophilic substitution or lithiation followed by reaction with electrophiles. The cyclohexylpentyl side chain can also be modified to introduce additional functionality. This versatility makes substituted pyridines, in principle including 2-(5-Cyclohexylpentyl)-6-methylpyridine, valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

Future Research Trajectories and Interdisciplinary Challenges for 2 5 Cyclohexylpentyl 6 Methylpyridine

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The traditional synthesis of substituted pyridines, such as the Hantzsch or Bohlmann-Rahtz syntheses, often requires harsh conditions and may lack regioselectivity. nih.govrsc.org Future research should focus on more efficient and sustainable methods for synthesizing 2-(5-Cyclohexylpentyl)-6-methylpyridine.

Unconventional Synthetic Routes: Recent advances in organic synthesis offer novel strategies for creating highly substituted pyridines. nih.govorganic-chemistry.org Methodologies like [4+2] cycloadditions involving 2-azadienes, or transition-metal-catalyzed C-H activation and cross-coupling reactions, could provide more direct and versatile access to the target molecule and its derivatives. nih.govacs.org These methods could allow for the modular assembly of the pyridine (B92270) core with the complex alkyl-cyclohexyl side chain, facilitating the creation of a library of analogues for structure-activity relationship (SAR) studies. illinoisstate.edu

Biocatalytic Approaches: Biocatalysis presents a green alternative to traditional chemical synthesis. rsc.org Enzymes or whole-cell systems could be engineered to perform specific steps in the synthesis of 2-(5-Cyclohexylpentyl)-6-methylpyridine. For instance, engineered enzymes could catalyze the specific alkylation of a pyridine precursor. The biosynthesis of pyridine derivatives in some microorganisms offers a template for developing novel biocatalytic pathways. kyoto-u.ac.jp A significant challenge lies in identifying or engineering enzymes that can accommodate the non-polar cyclohexylpentyl substrate.

| Synthesis Approach | Potential Advantages | Key Challenges |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org | Catalyst cost, removal of metal residues from the final product. |

| [4+2] Cycloaddition | Modular and convergent synthesis, access to diverse substitution patterns. nih.gov | Availability and stability of diene/dienophile precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme discovery and engineering, substrate scope limitations. |

Deeper Elucidation of Mechanistic Complexity in Biological Systems

The lipophilic nature of the 5-cyclohexylpentyl side chain suggests that 2-(5-Cyclohexylpentyl)-6-methylpyridine may interact with biological membranes or hydrophobic pockets of proteins. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

Future research should aim to identify the specific biological targets of this compound. High-throughput screening against various cell lines and protein targets could reveal potential therapeutic applications. cncb.ac.cnnih.gov Subsequent mechanistic studies would be crucial to understand how the compound exerts its biological effects. This could involve techniques such as cellular thermal shift assays (CETSA) to identify protein binding partners and various omics approaches (genomics, proteomics, metabolomics) to understand its impact on cellular pathways. The structural similarity to other 2-alkyl piperidines, like the natural product Coniine, might suggest potential neurological activity, which would warrant investigation. wikipedia.org

| Research Area | Techniques and Approaches | Potential Outcomes |

| Target Identification | High-throughput screening, affinity chromatography, CETSA. | Discovery of novel protein targets and therapeutic areas. |

| Mechanism of Action | Transcriptomics, proteomics, metabolomics, molecular docking. cncb.ac.cn | Understanding of the compound's effect on cellular signaling and metabolism. |

| Pharmacokinetics | In vitro and in vivo ADME (absorption, distribution, metabolism, excretion) studies. | Assessment of the compound's drug-like properties. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid screening of virtual compound libraries and predicting molecular properties. ijirt.orgmdpi.com These computational tools can be leveraged to accelerate the investigation of 2-(5-Cyclohexylpentyl)-6-methylpyridine and its analogues.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. researchgate.netnih.gov Machine learning algorithms can be trained on existing data for pyridine compounds to predict properties such as toxicity, solubility, and metabolic stability for 2-(5-Cyclohexylpentyl)-6-methylpyridine. nih.gov This would allow for the in silico design of new molecules with improved therapeutic potential before committing to chemical synthesis. crimsonpublishers.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the models with a target product profile (e.g., high affinity for a specific protein, low toxicity), these algorithms can propose novel pyridine-based structures, including variations of the cyclohexylpentyl side chain, for synthesis and testing.

A major challenge in this area is the need for large, high-quality datasets to train accurate predictive models. consensus.app

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput docking of virtual libraries against biological targets. | Rapid identification of potential lead compounds. |

| Property Prediction | ML models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Prioritization of compounds with favorable drug-like characteristics. |

| Generative Design | AI algorithms to create novel molecular structures with desired activities. crimsonpublishers.com | Exploration of new chemical space and discovery of innovative drug candidates. |

Development of Advanced Analytical Techniques for Real-time Monitoring

The synthesis and biological investigation of 2-(5-Cyclohexylpentyl)-6-methylpyridine will require sophisticated analytical techniques for characterization and monitoring. Future research should focus on implementing advanced, real-time analytical methods.

For synthetic chemistry, techniques like in-situ infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry can provide real-time monitoring of reaction progress. nih.govacs.orgrsc.org This allows for precise control over reaction conditions, optimization of yields, and a deeper understanding of reaction mechanisms. Automated reaction profiling systems can provide data-rich reports on reaction kinetics. acs.org

In biological studies, advanced imaging techniques such as fluorescence microscopy could be used to visualize the subcellular localization of fluorescently tagged derivatives of the compound. This would provide valuable insights into its mechanism of action. The characterization of this compound and its potential metabolites would rely on techniques like high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. eurjchem.comnih.govrsc.org

| Analytical Technique | Application Area | Information Gained |

| In-situ Spectroscopy (IR, Raman) | Chemical Synthesis | Real-time reaction kinetics, intermediate identification. acs.org |

| Direct Analysis in Real Time (DART-MS) | Reaction Monitoring | Rapid, quantitative analysis of reaction progress without sample preparation. nih.gov |

| High-Resolution Mass Spectrometry | Synthesis & Biology | Precise mass determination for structural confirmation and metabolite identification. |

| Multi-dimensional NMR | Structural Elucidation | Detailed 3D structural information and conformational analysis. rsc.org |

Exploration of Self-Assembly and Supramolecular Chemistry with Pyridine-Cyclohexyl Architectures

The amphiphilic nature of 2-(5-Cyclohexylpentyl)-6-methylpyridine, with its polar pyridine head and non-polar cyclohexylpentyl tail, makes it an interesting candidate for studies in self-assembly and supramolecular chemistry.

Future research could investigate the ability of this molecule to form organized structures such as micelles, vesicles, or nanotubes in solution. nih.govnih.gov The pyridine moiety can participate in hydrogen bonding and metal coordination, which could be used to direct the self-assembly process. rsc.orgnih.gov The interplay between the π-stacking of the pyridine rings and the hydrophobic interactions of the alkyl-cyclohexyl chains could lead to the formation of novel supramolecular polymers and materials. uoc.gr

These self-assembled structures could have applications in drug delivery, where they could encapsulate other therapeutic agents, or in materials science, for the development of new functional surfaces and gels. The challenges in this field include controlling the morphology of the self-assembled structures and understanding the complex interplay of non-covalent interactions that govern their formation. rsc.orgamanote.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.